molecular formula C16H13Cl2NO3 B2665097 Methyl 2-(2,4-dichlorophenyl)-3,4-dihydro-2H-benzo[B][1,4]oxazine-6-carboxylate CAS No. 2007909-33-1

Methyl 2-(2,4-dichlorophenyl)-3,4-dihydro-2H-benzo[B][1,4]oxazine-6-carboxylate

Cat. No. B2665097
CAS RN: 2007909-33-1
M. Wt: 338.18
InChI Key: NDPLWEVRTZYPAT-UHFFFAOYSA-N
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Description

“Methyl 2-(2,4-dichlorophenyl)-3,4-dihydro-2H-benzo[B][1,4]oxazine-6-carboxylate” is a complex organic compound. It contains a benzo[B][1,4]oxazine ring, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .

Scientific Research Applications

Synthesis and Chemical Reactivity

Methyl 2-(2,4-dichlorophenyl)-3,4-dihydro-2H-benzo[B][1,4]oxazine-6-carboxylate is involved in various synthetic processes and chemical reactions. For instance, it participates in the hydrolysis of diethyl acetylenedicarboxylate derivatives, leading to pyruvic acid, carbon dioxide, and specific amines through the cleavage of carbon-nitrogen bonds, showcasing its reactivity and potential in synthetic organic chemistry (Iwanami et al., 1964). Additionally, the compound plays a role in the nitration process of methyl-3-hydroxythiophene-2-carboxylate, contributing to the synthesis of novel thieno[3,4-b][1,4]oxazine ring systems, further demonstrating its utility in creating new chemical structures (Barker et al., 2001).

Antioxidant and Antitumor Activities

Research on nitrogen heterocycles, including structures similar to this compound, has revealed significant antioxidant and antitumor properties. These compounds have been synthesized and evaluated for their biological activities, indicating their potential in medicinal chemistry and pharmacology (El-Moneim et al., 2011).

Anticonvulsant Properties

The structural analogs of this compound have been studied for their anticonvulsant activities. This research provides insights into the potential therapeutic applications of these compounds in treating neurological disorders. Specifically, enaminones derived from similar structures have shown promising results in anticonvulsant tests, highlighting their relevance in drug discovery for epilepsy and related conditions (Scott et al., 1993).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Oxazine derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antitumor, antimalarial, antineoplastic, antiviral, anti-inflammatory, analgesic, and anticancer properties .

properties

IUPAC Name

methyl 2-(2,4-dichlorophenyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO3/c1-21-16(20)9-2-5-14-13(6-9)19-8-15(22-14)11-4-3-10(17)7-12(11)18/h2-7,15,19H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDPLWEVRTZYPAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OC(CN2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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